molecular formula C14H18O4 B3429444 3-(4-isobutoxy-3-methoxyphenyl)acrylic acid CAS No. 744243-58-1

3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Cat. No.: B3429444
CAS No.: 744243-58-1
M. Wt: 250.29 g/mol
InChI Key: MZXJPLQWXLYEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid is a synthetic acrylic acid derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and an isobutoxy (-OCH₂CH(CH₃)₂) group at the 4-position.

Properties

IUPAC Name

3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-10(2)9-18-12-6-4-11(5-7-14(15)16)8-13(12)17-3/h4-8,10H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXJPLQWXLYEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199251
Record name 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744243-58-1
Record name 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744243-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutoxy-3-methoxyphenyl)acrylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutoxy-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-isobutoxy-3-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-isobutoxy-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-(4-isobutoxy-3-methoxyphenyl)acrylic acid, differing primarily in substituent groups or their positions:

Compound Name Substituents (Phenyl Ring) Key Properties/Applications Reference
(E)-3-(4-Butoxy-3-methoxyphenyl)acrylic acid 4-butoxy, 3-methoxy Industrial use (pesticides, APIs); purity 99%
(2E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid 4-ethoxy, 3-methoxy Predicted bp: 378.5°C; logP: 2.19
3-(4-Methoxyphenyl)acrylic acid 4-methoxy Intermediate in pharmaceuticals
(E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1) 4-methanesulfonyl, 4-hydroxy mp 236.9–237.7°C; HPLC retention: 6.25 min
3-(3,4-Dihydroxyphenyl)acrylic acid (Caffeic acid) 3,4-dihydroxy Antioxidant, dietary supplement

Key Observations :

  • Substituent Bulk and Polarity : The isobutoxy group in the target compound introduces greater steric hindrance and lipophilicity (predicted logP ~2.19 for ethoxy analog) compared to smaller substituents like methoxy (logP ~1.56 for 4-methoxyphenyl analog) . This may enhance membrane permeability in biological systems.
  • Positional Effects: Moving substituents from the 4-position (e.g., methoxy in 3-(4-methoxyphenyl)acrylic acid) to the 3-position (e.g., 3-methoxy in B1) alters electronic conjugation, affecting UV absorption (e.g., λmax = 310 nm for B1 vs. 275 nm for chlorophenoxy derivatives) .
Physicochemical Properties
  • Melting Points : Compounds with polar substituents (e.g., B1 with -SO₂CH₃ and -OH) exhibit higher melting points (~237°C) compared to lipophilic analogs like (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (predicted mp ~145°C) .
  • Solubility : The presence of hydroxyl groups (e.g., caffeic acid) increases water solubility, whereas alkoxy groups (isobutoxy, butoxy) enhance organic solubility .

Biological Activity

3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acrylic acid backbone, which is essential for its reactivity. The presence of the isobutoxy and methoxy groups on the aromatic ring contributes to its unique chemical properties. The molecular formula for this compound is C14_{14}H18_{18}O3_{3}, with a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress.
  • Receptor Modulation : It has been suggested that the compound interacts with cellular receptors, influencing various signal transduction pathways that regulate inflammatory responses.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects against various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, which may be beneficial in conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Potential : The compound's structure suggests it may have antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces markers of inflammation
AntioxidantPotential to scavenge free radicals

Case Studies

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:

  • Study on Inflammation :
    • A study investigated the anti-inflammatory effects of phenolic compounds similar to this compound. Results indicated significant reductions in inflammatory markers when tested in vitro, suggesting similar potential for the target compound .
  • Antioxidant Activity :
    • Research on related acrylic acids demonstrated their ability to scavenge free radicals effectively. This finding supports the hypothesis that this compound may also exhibit similar antioxidant properties .

Future Directions

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • Detailed mechanistic studies involving molecular docking and enzyme kinetics.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of potential applications in drug development for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-isobutoxy-3-methoxyphenyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.